Structural Differentiation: Phenyl Spacer Between Adamantane and Urea Pharmacophore
The target compound incorporates a 1,4-phenylene linker between the adamantane cage and the urea nitrogen, whereas the classical hypoglycemic N-adamantyl-N′-arylsulfonylureas (Gerzon 1963) attach the adamantyl group directly to the urea without any intervening aromatic spacer [1]. In the sEH inhibitor field, N-adamantyl-N′-phenyl urea derivatives have been systematically investigated, and the presence of a phenyl linker was shown to influence both inhibitory potency and metabolic stability [2]. The 4-(adamantan-1-yl)phenyl motif in CAS 326610-07-5 represents a distinct sub-series that is structurally absent from the majority of reported adamantyl-sulfonylurea analogs, including compound 4f (sEH inhibitor-17, CAS 2823295-37-8) which uses a different central scaffold [3].
| Evidence Dimension | Presence of phenylene spacer between adamantane and urea core |
|---|---|
| Target Compound Data | 4-(Adamantan-1-yl)phenyl group attached to urea N (confirmed by SMILES and IUPAC name [1]) |
| Comparator Or Baseline | N-adamantyl-N′-arylsulfonylureas: adamantyl directly on urea N; Compound 4f: contains trifluoromethylphenyl and piperidine, no adamantane-phenyl spacer |
| Quantified Difference | Qualitative structural difference: presence vs. absence of phenylene spacer; no quantitative activity data available for the target compound itself |
| Conditions | Structural comparison based on published chemical structures and IUPAC nomenclature |
Why This Matters
The phenylene spacer alters the distance and conformational flexibility between the adamantane lipophilic anchor and the urea pharmacophore, which in related series has been shown to modulate both target binding and ADME properties, making this compound a distinct chemical tool rather than a redundant analog.
- [1] Gerzon K, et al. The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N′-adamantylureas. J Med Chem. 1963;6:760-763. doi:10.1021/jm00342a029. View Source
- [2] Kasagami T, et al. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. Bioorg Med Chem Lett. 2009;19(6):1784-1788. doi:10.1016/j.bmcl.2009.01.069. N-adamantyl-N′-phenyl urea derivatives investigated as sEH inhibitors. View Source
- [3] Kundu B, Dvorácskó S, Basu A, et al. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. 2024;29(13):3036. doi:10.3390/molecules29133036. View Source
